4-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine
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Overview
Description
4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a unique combination of pyrazole, thiazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketoneThe final step involves the sulfonylation of the morpholine ring, which is achieved through a reaction with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine[][2].
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives[2][2].
Scientific Research Applications
4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties[][3].
Mechanism of Action
The mechanism of action of 4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Thiazole-containing compounds: Known for their antimicrobial and anticancer properties.
Morpholine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Properties
Molecular Formula |
C30H30N4O5S2 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
4-[4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C30H30N4O5S2/c1-37-24-9-3-21(4-10-24)27-19-29(23-5-11-25(38-2)12-6-23)34(32-27)30-31-28(20-40-30)22-7-13-26(14-8-22)41(35,36)33-15-17-39-18-16-33/h3-14,20,29H,15-19H2,1-2H3 |
InChI Key |
KYKKQZALUWACCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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